2-isopropylidenepropane-1,3-diol

Description

BenchChem offers high-quality 2-isopropylidenepropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropylidenepropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

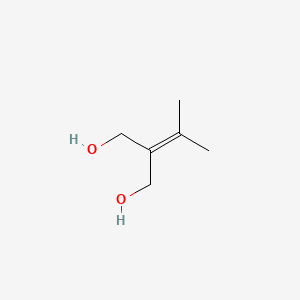

Structure

3D Structure

Properties

CAS No. |

2035-85-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-propan-2-ylidenepropane-1,3-diol |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(3-7)4-8/h7-8H,3-4H2,1-2H3 |

InChI Key |

DYNYKDIWPROIAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(CO)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Solubility Profile of 2-isopropylidene-1,3-propanediol (Solketal)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-isopropylidene-1,3-propanediol, commonly known as Solketal (CAS No. 100-79-8), is a protected glycerol derivative gaining significant attention across chemical, pharmaceutical, and industrial sectors. Its derivation from glycerin, a renewable byproduct of biodiesel production, positions it as a prominent "green" solvent and synthetic intermediate.[1] For researchers and formulators, a comprehensive understanding of a solvent's solubility characteristics is paramount for successful application. This guide provides a detailed analysis of Solketal's solubility in aqueous and organic media, grounded in its molecular structure, and offers practical methodologies for its evaluation.

Molecular Structure: The Key to Solketal's Versatility

The solubility behavior of any compound is fundamentally dictated by its molecular structure. Solketal (C₆H₁₂O₃) possesses a unique bifunctional nature that is central to its broad miscibility.[2]

-

A Free Primary Hydroxyl (-CH₂OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. This is the primary driver of its affinity for polar solvents, particularly water.

-

A Cyclic Ketal (2,2-dimethyl-1,3-dioxolane) Ring: This portion of the molecule is significantly less polar than the hydroxyl group. The ether linkages contribute some polarity through dipole-dipole interactions, while the two methyl groups (the isopropylidene moiety) introduce non-polar, hydrocarbon-like character.

This structural duality—a polar "head" and a less polar, sterically shielded cyclic "body"—imparts an amphiphilic quality to Solketal, allowing it to interact favorably with a wide spectrum of solvents.

Interaction and Solubility in Aqueous Systems

Solketal is widely reported to be completely miscible with water.[2][3][4][5] This high degree of aqueous solubility is attributed to the powerful hydrogen bonding that occurs between Solketal's primary hydroxyl group and water molecules. The oxygen atom of the hydroxyl group can accept a hydrogen bond from water, while the hydrogen atom can donate a hydrogen bond to the oxygen of a neighboring water molecule. The ether oxygens in the dioxolane ring can also act as weak hydrogen bond acceptors.

While the vast majority of technical data sheets and scientific literature confirm its miscibility, it is worth noting that some sources have described its solubility as "moderate" or quantified it at a high but finite level (e.g., 172 g/L).[6][7] This discrepancy may arise from variations in experimental conditions (e.g., temperature, pH) or impurities. However, for practical laboratory and industrial applications, Solketal should be considered a fully water-miscible solvent.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Solketal | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Solketal - Wikipedia [en.wikipedia.org]

- 5. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-isopropylidenepropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-isopropylidenepropane-1,3-diol, systematically named 2-(propan-2-ylidene)propane-1,3-diol, is a diol of interest in various chemical synthesis applications. Its structure, featuring a propane-1,3-diol backbone with an isopropylidene substituent at the second position, imparts specific chemical characteristics that can be leveraged in the development of novel molecules and materials. This guide provides a detailed overview of its key physicochemical properties, namely its molecular weight and density, supported by contextual data and methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in research and development. These properties dictate its behavior in different environments and are essential for stoichiometric calculations, formulation development, and safety assessments.

Molecular Weight

The molecular weight of 2-isopropylidenepropane-1,3-diol has been computationally determined based on its chemical formula, C₆H₁₂O₂.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Computed Molecular Weight | 116.16 g/mol | PubChem[1] |

| CAS Number | 2035-85-0 | PubChem[1] |

Density

For contextual understanding, it is useful to consider the density of structurally related compounds. One such compound is 2,2-dimethyl-1,3-propanediol, an isomer of 2-isopropylidenepropane-1,3-diol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) |

| 2,2-dimethyl-1,3-propanediol | C₅H₁₂O₂ | 104.15 | 1.07 |

The density of this related compound provides a reasonable estimate for the expected density range of 2-isopropylidenepropane-1,3-diol.

Molecular Structure

The arrangement of atoms in a molecule is fundamental to its chemical properties and reactivity. The structure of 2-isopropylidenepropane-1,3-diol is characterized by a central propane chain with hydroxyl groups on the first and third carbons and an isopropylidene group attached to the second carbon.

Caption: Molecular structure of 2-isopropylidenepropane-1,3-diol.

Experimental Determination of Physicochemical Properties

For novel or less-characterized compounds like 2-isopropylidenepropane-1,3-diol, experimental determination of properties such as density is a crucial step. The following outlines standard methodologies for determining molecular weight and density.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most common and accurate method for determining the molecular weight of a compound.

Workflow for Molecular Weight Determination:

Caption: Experimental workflow for molecular weight determination by mass spectrometry.

Causality in Experimental Choices:

-

Ionization Method: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI) is critical. ESI is a soft ionization technique suitable for polar molecules like diols, minimizing fragmentation and ensuring the observation of the molecular ion.

-

High-Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Density Determination by Pycnometry

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This method provides a highly accurate means of determining the density of a liquid.

Step-by-Step Protocol for Density Determination:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer (m_p).

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Ensure no air bubbles are present.

-

Weigh the pycnometer filled with the reference liquid (m_ref).

-

The volume of the pycnometer (V_p) can be calculated as: V_p = (m_ref - m_p) / ρ_ref, where ρ_ref is the density of the reference liquid at the measurement temperature.

-

-

Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the sample liquid (2-isopropylidenepropane-1,3-diol).

-

Bring the pycnometer and its contents to the desired temperature.

-

Weigh the pycnometer filled with the sample (m_s).

-

-

Calculation:

-

The density of the sample (ρ_s) is calculated using the formula: ρ_s = (m_s - m_p) / V_p.

-

Trustworthiness and Self-Validation:

-

Temperature Control: Density is temperature-dependent. Maintaining a constant and accurately measured temperature throughout the calibration and measurement steps is paramount for reliable results.

-

Repeatability: The measurement should be repeated multiple times to ensure the results are consistent and to calculate an average value and standard deviation, which provides a measure of the precision of the measurement.

Conclusion

This technical guide provides the most current and accurate information on the molecular weight of 2-isopropylidenepropane-1,3-diol. While an experimentally determined density is not currently available, this document offers a framework for its determination and provides context through comparison with a structurally similar compound. The outlined experimental protocols are based on established, reliable methods, ensuring scientific integrity and providing a clear path for researchers to characterize this compound further.

References

-

PubChem. 2-(Propan-2-ylidene)propane-1,3-diol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-isopropylidenepropane-1,3-diol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-isopropylidenepropane-1,3-diol (IUPAC name: 2-(propan-2-ylidene)propane-1,3-diol ), a unique bifunctional molecule with potential applications in polymer chemistry and as a synthetic intermediate in drug development. Due to the limited availability of direct experimental literature for this specific compound, this guide leverages established principles of organic synthesis to propose a robust and logical synthetic pathway. It further details the expected physicochemical properties and provides a predictive analysis of the spectral data (NMR, IR, MS) required for its characterization, thereby offering a self-validating framework for researchers. The document concludes with an expert perspective on its potential utility as a monomer and a versatile building block in medicinal chemistry.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for all scientific research. The compound of interest is systematically named according to IUPAC nomenclature, with several synonyms also in use.

-

IUPAC Name: 2-(propan-2-ylidene)propane-1,3-diol[1]

-

Common Synonyms: 2-isopropylidenepropane-1,3-diol[1]

-

CAS Number: 2035-85-0

-

Molecular Formula: C₆H₁₂O₂[1]

-

Canonical SMILES: CC(=C(CO)CO)C[1]

Table 1: Computed Physicochemical Properties[1]

| Property | Value |

| Molecular Weight | 116.16 g/mol |

| Exact Mass | 116.083729621 Da |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Complexity | 84.7 |

| XLogP3 | 0.4 |

Proposed Synthesis Pathway and Experimental Protocol

While dedicated literature for the synthesis of 2-isopropylidenepropane-1,3-diol is scarce, a highly logical and efficient two-step pathway can be designed based on fundamental, high-yield organic reactions. The proposed route begins with the commercially available and stable precursor, 2,2-dimethyl-1,3-dioxan-5-one, proceeds through a Wittig olefination, and concludes with an acid-catalyzed deprotection.

Caption: Proposed two-step synthesis of 2-isopropylidenepropane-1,3-diol.

Step 1: Wittig Olefination of 2,2-Dimethyl-1,3-dioxan-5-one

The Wittig reaction is the cornerstone of this synthesis, renowned for its reliability in converting ketones into alkenes with unambiguous regiocontrol[2][3][4].

-

Causality: The choice of the Wittig reaction is deliberate. It forms the carbon-carbon double bond precisely at the location of the former carbonyl, avoiding isomeric mixtures that could arise from elimination-based strategies[2]. The precursor, 2,2-dimethyl-1,3-dioxan-5-one, is chosen because its dioxane structure serves as a robust protecting group for the 1,3-diol functionality, preventing interference with the strongly basic conditions required for ylide generation.

-

Protocol:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. The formation of the orange-red ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.

-

Olefination: Re-cool the ylide solution to -78 °C. Add a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Validation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product, containing the desired 2,2-dimethyl-5-isopropylidene-1,3-dioxane and triphenylphosphine oxide byproduct, can be purified by flash column chromatography on silica gel. The disappearance of the ketone peak (~1720 cm⁻¹) in the IR spectrum of the purified product validates the completion of the reaction.

-

Step 2: Acid-Catalyzed Deprotection (Hydrolysis)

The final step involves the removal of the acetal protecting group to unveil the diol functionality. This is a standard and typically high-yielding transformation.

-

Causality: Acetal groups are stable to basic and nucleophilic conditions but are readily cleaved under aqueous acidic conditions[5]. This orthogonality is the reason for its use as a protecting group in the first place. The mechanism involves protonation of one of the acetal oxygens, followed by ring opening and subsequent attack by water to release the diol and acetone.

-

Protocol:

-

Hydrolysis: Dissolve the purified 2,2-dimethyl-5-isopropylidene-1,3-dioxane from Step 1 in a mixture of THF and 1M aqueous hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).

-

Stir the solution at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up and Validation: Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product, 2-isopropylidenepropane-1,3-diol, can be purified by recrystallization or flash chromatography. Successful synthesis is confirmed by the appearance of a broad O-H stretch in the IR spectrum and the disappearance of the acetal methyl signals in the ¹H NMR spectrum.

-

Predictive Spectroscopic Characterization

For a protocol to be self-validating, researchers must be able to confirm the identity and purity of the synthesized compound. The following spectral data are predicted based on the structure of 2-isopropylidenepropane-1,3-diol and typical values for its constituent functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet (~4.2 ppm, 4H): Attributed to the two equivalent methylene protons (-CH ₂OH).- Broad Singlet (variable, 2H): Attributed to the two hydroxyl protons (-OH ). This peak will exchange with D₂O.- Singlet (~1.8 ppm, 6H): Attributed to the two equivalent methyl protons (-C(CH ₃)₂). |

| ¹³C NMR | - Quaternary Carbon (~135-140 ppm): The sp² carbon bearing no protons (C =C(CH₃)₂).- Quaternary Carbon (~125-130 ppm): The sp² carbon of the isopropylidene group (C (CH₃)₂).- Methylene Carbon (~65-70 ppm): The two equivalent hydroxymethyl carbons (-C H₂OH).- Methyl Carbon (~20-25 ppm): The two equivalent methyl carbons (-C(C H₃)₂). |

| FTIR (cm⁻¹) | - ~3600-3200 (strong, broad): O-H stretching of the alcohol groups.- ~3000-2850 (medium): sp³ C-H stretching from the methylene groups.- ~1670 (weak to medium): C=C stretching of the tetrasubstituted alkene.- ~1050 (strong): C-O stretching of the primary alcohols. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight.- Key Fragments: Expect loss of a methyl group (M-15, m/z=101), loss of a hydroxymethyl group (M-31, m/z=85), and other characteristic fragments. |

Potential Applications in Research and Drug Development

The unique structural features of 2-isopropylidenepropane-1,3-diol—a sterically accessible exocyclic double bond and two primary hydroxyl groups—make it an attractive, yet underexplored, building block for advanced material and pharmaceutical synthesis.

Caption: Potential application pathways for 2-isopropylidenepropane-1,3-diol.

Monomer for Advanced Polymers

The presence of two primary hydroxyl groups makes this compound an ideal candidate as a diol monomer in polycondensation reactions.

-

Polyester and Polycarbonate Synthesis: Reaction with dicarboxylic acids (or their derivatives) or phosgene equivalents can lead to the formation of polyesters and polycarbonates. The isopropylidene group would remain as a pendant functionality along the polymer backbone, potentially influencing properties such as glass transition temperature, solubility, and providing a site for post-polymerization modification. The structural similarity to other diols used in polymer synthesis, such as 2-methyl-1,3-propanediol, suggests its viability in creating novel materials.

-

Cross-linking Agent: The alkene functionality could be utilized in secondary polymerization or cross-linking reactions (e.g., via radical polymerization or thiol-ene chemistry), allowing for the creation of robust polymer networks.

Intermediate in Pharmaceutical Synthesis

While many 1,3-propanediol derivatives are valuable pharmaceutical intermediates, the unique unsaturation of 2-isopropylidenepropane-1,3-diol offers distinct synthetic handles.

-

Scaffold Diversification: The molecule can serve as a bifunctional scaffold. The diol moiety can be esterified or etherified to attach bioactive molecules, similar to strategies used for other 1,3-diols in prodrug design to enhance lipophilicity and modify pharmacokinetics[6][7].

-

Conjugate Addition: The exocyclic double bond, being part of an α,β-unsaturated system (if one considers the vinylogy to a carbonyl after oxidation), could potentially act as a Michael acceptor, allowing for the covalent attachment of nucleophilic drugs or targeting moieties.

-

Bioactive Analogues: Many bioactive natural products and synthetic drugs contain the 1,3-diol motif[8]. This compound could serve as a starting point for the synthesis of novel analogues of existing drugs, where the isopropylidene group could modulate receptor binding, metabolic stability, or physical properties. For example, various 2-substituted 2-aminopropane-1,3-diols have been investigated as potent immunosuppressive agents[9][10].

Conclusion

2-isopropylidenepropane-1,3-diol represents a molecule of significant synthetic potential that appears to be underutilized in the current literature. This guide has established its formal nomenclature and predicted properties. More importantly, it has provided a robust, logical, and detailed synthetic protocol based on the well-established Wittig reaction and acetal hydrolysis, complete with a framework for spectroscopic validation. The analysis of its structural features points toward promising applications as a monomer for creating functional polymers and as a versatile bifunctional intermediate for the synthesis of complex molecules in drug discovery programs. It is the author's expert opinion that the exploration of this compound's chemistry could open new avenues in both materials science and medicinal chemistry.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols by hydroxylation. Retrieved from [Link]

- Fuwa, H., et al. (2007). Synthesis of syn-1,3-Dioxanes by Acetalization-Intramolecular Oxa-Michael Reaction Cascade. Organic Letters, 9(15), 2959–2962.

- European Patent Office. (n.d.). EP1021433B1 - Method for producing natural diol-1,3 derivatives and corresponding natural 1,3-dioxane derivatives. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277103, 2-(Propan-2-ylidene)propane-1,3-diol. Retrieved from [Link]

- Bäckvall, J.-E., et al. (2007). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 104(4), 1165-1169.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200734, 2-(Propan-2-yl)propane-1,3-diol. Retrieved from [Link]

- Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.

-

ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]

- Rychnovsky, S. D., & Skalitzky, D. J. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(7), 945-948.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Reactions. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Alkylidene-cycloalkane-1,3-diols via Enantioselective Intramolecular Carbolithiation. Retrieved from [Link]

- Google Patents. (n.d.). US5250744A - Process for the preparation of 2-aryl-1,3-propanediols.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745391, 2-Isopentyl-2-isopropylpropane-1,3-diol. Retrieved from [Link]

- Google Patents. (n.d.). DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS.

- Abraham, R. J., & Reid, M. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(11), 749-756.

-

Justia Patents. (n.d.). 1,3-Propane diol esters and ethers and methods for their use in drug delivery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Retrieved from [Link]

- Google Patents. (n.d.). EP0823889B1 - 1,3-propane diol derivatives as bioactive compounds.

-

Organic Syntheses. (n.d.). PREPARATION AND THREE-CARBON + TWO-CARBON CYCLOADDITION OF CYCLOPROPENONE 1,3-PROPANEDIOL KETAL. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the diol and its starting reagents. Retrieved from [Link]

- Google Patents. (n.d.). US6172167B1 - Biodegradable copolyesteramides.

-

NICODOM. (n.d.). FTIR Solvents - IR Spectra. Retrieved from [Link]

-

MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP009139. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284916). Retrieved from [Link]

- Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

-

Royal Society of Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Retrieved from [Link]

-

Speciality Chemicals. (2026, February 15). The Role of 1,3-Propanediol in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]

-

Defence Research and Development Canada. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

-

NIST. (n.d.). Propane-1,3-diol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66220, 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]

- Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

ResearchGate. (n.d.). GC–mass spectrum of 3-(isopropylamino)propane-1,2-diol with its molecular ion peak at m/z = 133 (M). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

Sources

- 1. 2-(Propan-2-ylidene)propane-1,3-diol | C6H12O2 | CID 277103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. patents.justia.com [patents.justia.com]

- 7. EP0823889B1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 8. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS - Google Patents [patents.google.com]

- 10. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

Methodological & Application

Total synthesis of alpha-vetivone using 2-isopropylidenepropane-1,3-diol

Application Note: Total Synthesis of -Vetivone via Robinson Annulation

Starting Material:Target Audience:Introduction & Strategic Analysis

-VetivoneThe synthetic strategy detailed here relies on a convergent approach:

-

Bifunctional Activation: Converting the linear diol into a bis-electrophile.

-

Dianion Cycloalkylation: Constructing the A-ring (cyclohexanone) with the isopropylidene handle pre-installed.

-

Robinson Annulation: Constructing the B-ring (enone) and establishing the ring-junction stereochemistry.

Retrosynthetic Pathway

The logic follows a disconnection of the B-ring enone back to a Robinson annulation precursor, which is further disconnected to the starting diol.

Figure 1: Retrosynthetic logic flow from Target

Experimental Protocol

Phase 1: Activation of the Diol

The starting material, 2-isopropylidene-1,3-propanediol , is a poor electrophile. It must be converted into the corresponding ditosylate to facilitate the subsequent alkylation.

Reagents:

-

2-Isopropylidene-1,3-propanediol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

-

Pyridine (Solvent/Base)

-

Dichloromethane (DCM) (Extraction)

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

-

Dissolution: Dissolve 2-isopropylidene-1,3-propanediol in anhydrous pyridine (0.5 M concentration) at 0°C.

-

Tosylation: Add TsCl portion-wise over 30 minutes, maintaining the temperature below 5°C.

-

Incubation: Allow the reaction to warm to 4°C and stir for 18 hours (overnight) in a cold room or refrigerator.

-

Workup: Pour the mixture into ice-water (500 mL). Extract with DCM (3 x 100 mL). Wash combined organics with cold 10% HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to yield 2-isopropylidene-1,3-propanediol ditosylate as white crystals.

Phase 2: Construction of the Cyclohexanone Core

This step utilizes the Weiler dianion strategy. The dianion of methyl acetoacetate acts as a bis-nucleophile, attacking the ditosylate at both ends to close the ring.

Reagents:

-

Methyl acetoacetate (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion) (2.2 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq)

-

2-Isopropylidene-1,3-propanediol ditosylate (1.0 eq)

-

THF (Anhydrous)

Protocol:

-

Dianion Generation:

-

Wash NaH with hexane under argon in a dry RBF. Suspend in THF (0°C).

-

Add methyl acetoacetate dropwise. Stir 15 min (Mono-anion formation).

-

Cool to -78°C. Add n-BuLi dropwise. Stir 30 min. The solution should turn yellow/orange (Dianion formation).

-

-

Alkylation:

-

Dissolve the ditosylate (from Phase 1) in minimal THF.

-

Add the ditosylate solution to the dianion at -78°C via cannula.

-

-

Cyclization:

-

Allow the mixture to warm slowly to room temperature over 4 hours.

-

Reflux for 2 hours to ensure complete cyclization (

-attack followed by

-

-

Quench: Cool to 0°C and quench with saturated NH₄Cl.

-

Isolation: Extract with diethyl ether. Purify via vacuum distillation or flash chromatography (Silica, Hexane:EtOAc) to isolate 4-isopropylidene-2-carbomethoxycyclohexanone .

Phase 3: Robinson Annulation & Completion

The cyclohexanone derivative is reacted with trans-3-penten-2-one (methyl propenyl ketone) to form the second ring.

Reagents:

-

4-Isopropylidene-2-carbomethoxycyclohexanone (1.0 eq)

-

trans-3-Penten-2-one (1.2 eq)

-

Sodium Methoxide (NaOMe) (0.5 eq) / Methanol

-

Methyl Iodide (MeI) (For methylation step)

-

Acidic Hydrolysis Reagents (HCl/AcOH)

Protocol:

-

Michael Addition:

-

Dissolve the cyclohexanone in MeOH. Add NaOMe (catalytic).

-

Add trans-3-penten-2-one dropwise at 0°C. Stir at RT for 4 hours.

-

-

Aldol Condensation:

-

Heat the mixture to reflux for 2 hours to drive the dehydration and ring closure.

-

Intermediate Check: This yields the bicyclic enone ester.

-

-

Methylation (Critical Step):

-

To install the final methyl group (C4 position of vetivone), treat the intermediate (which is a

-keto ester) with NaH (1.1 eq) in THF, followed by MeI (1.2 eq). -

Note: This ensures the 4,4a-dimethyl substitution pattern.

-

-

Decarboxylation:

-

Reflux the methylated ester in a mixture of glacial acetic acid and 6N HCl for 6 hours. This removes the carbomethoxy group and yields the final ketone.

-

-

Final Purification:

-

Neutralize with NaHCO₃, extract with ether, and purify via column chromatography (Silica, 5-10% EtOAc in Hexane).

-

Product: (+/-)-

-Vetivone.

-

Data Summary & Process Parameters

| Step | Reaction Type | Key Reagents | Critical Parameter | Yield Target |

| 1 | Tosylation | TsCl, Pyridine | Temp < 5°C (prevent elimination) | > 85% |

| 2 | Dianion Alkylation | Me-Acetoacetate, NaH, n-BuLi | Anhydrous, -78°C initiation | 60-70% |

| 3 | Robinson Annulation | trans-3-penten-2-one, NaOMe | Slow addition of enone | 75% |

| 4 | Methylation | MeI, NaH | Regiocontrol ( | > 80% |

| 5 | Decarboxylation | HCl, AcOH | Reflux duration | > 90% |

Reaction Pathway Diagram

Figure 2: Step-by-step chemical transformation from diol to

References

-

Marshall, J. A., & Warne, T. M. (1971). The Total Synthesis of (+/-)-

-Vetivone. The Journal of Organic Chemistry, 36(1), 178–183. Link -

Marshall, J. A., & Johnson, P. C. (1970). The Total Synthesis of (+/-)-

-Vetivone.[1] The Journal of Organic Chemistry, 35(1), 192–196. Link -

Endo, K., & de Mayo, P. (1967). The Sesquiterpenes of Vetiver Oil.[2][3] Chemical Communications, 89–90. Link

-

Takemoto, Y., et al. (2021). Synthesis of Spirocyclic Compounds via Cycloaddition.[4] Royal Society of Chemistry Advances. Link

Sources

- 1. The total synthesis of (±)-β-vetivone - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. baranlab.org [baranlab.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for radical polymerization of hindered diene monomers

Procedure for Radical Polymerization of Hindered Diene Monomers: A Detailed Guide

Abstract

The radical polymerization of sterically hindered diene monomers presents unique challenges that necessitate specialized approaches to achieve well-defined polymers with controlled molecular weights and low dispersities. This guide provides an in-depth overview of the principles and practical protocols for the successful radical polymerization of these challenging monomers. We will explore the inherent difficulties posed by steric hindrance and detail the application of Reversible Deactivation Radical Polymerization (RDRP) techniques, with a particular focus on Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, as a robust solution. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel polymers from hindered dienes for advanced materials and biomedical applications.

Introduction: The Challenge of Hindered Dienes

Dienes are a critical class of monomers used to create polymers with elastomeric properties, essential for applications ranging from synthetic rubber to thermoplastic elastomers.[1][2] However, dienes featuring bulky substituents, referred to as hindered dienes, exhibit significantly different polymerization behavior compared to their less substituted counterparts like butadiene and isoprene.[1][2] Steric hindrance around the double bonds can dramatically slow the rate of propagation, leading to low molecular weight polymers and a higher propensity for side reactions.[1]

Conventional free radical polymerization often fails to provide adequate control over the polymerization of hindered dienes, resulting in polymers with broad molecular weight distributions and limited architectural control. To overcome these limitations, controlled radical polymerization (CRP) techniques, also known as Reversible Deactivation Radical Polymerization (RDRP), have emerged as powerful tools.[1][3] These methods, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active and dormant polymer chains, enabling the synthesis of well-defined polymers from a wide range of monomers, including hindered dienes.[1][4]

This guide will focus on providing a comprehensive understanding and a practical protocol for the RAFT polymerization of a representative hindered diene, offering a versatile and widely applicable methodology.

Understanding the Mechanism: Why RAFT for Hindered Dienes?

RAFT polymerization is a highly versatile RDRP technique that can be applied to a broad spectrum of monomers under various reaction conditions.[1] The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The mechanism involves a degenerative chain transfer process where the propagating radical reacts with the CTA to form a dormant species and a new radical that can initiate another polymer chain. This rapid exchange between active and dormant states ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity (Đ).

The key advantage of RAFT for hindered dienes lies in its tolerance to a wide variety of functional groups and its effectiveness in controlling the polymerization of monomers that are challenging for other CRP techniques.[1] While NMP can be inefficient for some sterically hindered monomers and ATRP can be sensitive to impurities and require metal catalysts that may be difficult to remove, RAFT offers a metal-free alternative with a high degree of control.[1]

Below is a diagram illustrating the fundamental mechanism of RAFT polymerization.

Caption: The RAFT polymerization mechanism, showcasing the initiation, RAFT equilibrium, and propagation steps.

Experimental Design and Considerations

Monomer Selection and Purification

For this protocol, we will consider a generic hindered diene monomer. It is crucial that the monomer is of high purity. Inhibitors, commonly added to monomers for stabilization, must be removed prior to polymerization as they will interfere with the radical process. A common method for inhibitor removal is passing the monomer through a column of basic alumina.

Initiator Selection

The choice of initiator is critical and depends on the desired polymerization temperature and the solvent.[5] Azo initiators, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), are commonly used for their predictable decomposition kinetics.[6][7] Peroxide initiators like benzoyl peroxide (BPO) are also effective.[6][7] The initiator half-life at a given temperature should be considered to ensure a steady supply of radicals throughout the polymerization.

| Initiator | Decomposition Temperature (10-hr half-life) | Solubility |

| AIBN | ~65 °C | Organic Solvents |

| Benzoyl Peroxide (BPO) | ~73 °C | Organic Solvents |

| 4,4'-Azobis(4-cyanovaleric acid) | ~69 °C | Water, Alcohols |

Table 1: Common radical initiators and their properties.

RAFT Agent (CTA) Selection

The choice of the RAFT agent is paramount for achieving good control over the polymerization. The effectiveness of a CTA depends on the nature of the Z and R groups, which modulate its reactivity. For diene monomers, trithiocarbonates are often effective CTAs. The selection of the R group should be such that it forms a good leaving group radical, capable of re-initiating polymerization.

Solvent and Temperature

The polymerization should be conducted in a solvent that dissolves the monomer, polymer, and RAFT agent. Anhydrous and deoxygenated solvents are essential to prevent side reactions. The reaction temperature is chosen based on the decomposition kinetics of the initiator and the thermal stability of the RAFT agent and monomer. For hindered dienes, higher temperatures may be required to achieve a reasonable polymerization rate.[1]

Detailed Protocol: RAFT Polymerization of a Hindered Diene Monomer

This protocol provides a general procedure for the RAFT polymerization of a hindered diene monomer. The specific quantities should be adjusted based on the desired molecular weight and the specific monomer being used.

Materials and Equipment

-

Hindered Diene Monomer: Purified by passing through a column of basic alumina.

-

RAFT Agent (CTA): e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT).

-

Initiator: e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN).

-

Solvent: Anhydrous and deoxygenated, e.g., toluene or 1,4-dioxane.

-

Schlenk flask or reaction vessel with a magnetic stirrer.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Heating mantle or oil bath with a temperature controller.

-

Syringes and needles for liquid transfers.

-

Standard laboratory glassware.

Experimental Workflow

Caption: A typical experimental workflow for RAFT polymerization.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., DDMAT, 0.1 mmol, 1 eq.).

-

Add the initiator (e.g., AIBN, 0.02 mmol, 0.2 eq.).

-

Add the purified hindered diene monomer (e.g., 10 mmol, 100 eq.).

-

Add the anhydrous, deoxygenated solvent (e.g., 5 mL of toluene).

-

-

Deoxygenation:

-

Seal the Schlenk flask and connect it to a Schlenk line.

-

Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen from the reaction mixture.

-

After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 70-90 °C).

-

Begin stirring the reaction mixture. The polymerization time will vary depending on the monomer and reaction conditions, and can range from a few hours to over 24 hours.[1]

-

-

Monitoring the Reaction:

-

To monitor the progress of the polymerization, periodically take small aliquots of the reaction mixture under an inert atmosphere using a degassed syringe.

-

Analyze the aliquots by ¹H NMR spectroscopy to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity of the polymer.

-

-

Termination and Purification:

-

Once the desired monomer conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with the non-solvent to remove any unreacted monomer, initiator fragments, and RAFT agent.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterization of the Resulting Polymer

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A linear evolution of Mn with monomer conversion and a low Đ (typically < 1.3) are indicative of a controlled polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the monomer conversion, and analyze the polymer microstructure (e.g., 1,2- vs. 1,4-addition).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties.

| Parameter | Technique | Expected Outcome for Controlled Polymerization |

| Molecular Weight | GPC | Linear increase with conversion |

| Dispersity (Đ) | GPC | Low values (typically < 1.3) |

| Polymer Structure | NMR | Confirmation of expected repeat units |

| Monomer Conversion | NMR | Determined from the disappearance of monomer signals |

| Glass Transition Temp. (Tg) | DSC | Characteristic thermal transition of the polymer |

Table 2: Key characterization techniques and expected results for a successful polymerization.

Troubleshooting and Expert Insights

-

Slow Polymerization Rate: This is a common issue with hindered dienes.[1] Increasing the reaction temperature or the initiator concentration can help, but may also lead to a loss of control. Optimizing the RAFT agent and solvent system is crucial.

-

High Dispersity: This can be caused by impurities in the monomer or solvent, an inappropriate RAFT agent, or an incorrect initiator-to-CTA ratio. Ensure all reagents are pure and the reaction is thoroughly deoxygenated.

-

Bimodal GPC Traces: This may indicate the presence of dead polymer chains due to termination reactions or inefficient initiation from the RAFT agent's R-group. Re-evaluate the choice of RAFT agent and initiator.

-

Causality Behind Freeze-Pump-Thaw: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. The freeze-pump-thaw technique is a highly effective method for removing dissolved oxygen from the reaction mixture, ensuring that the radical concentration remains stable and the polymerization proceeds in a controlled manner.

Conclusion

The radical polymerization of hindered diene monomers, while challenging, can be effectively controlled using Reversible Deactivation Radical Polymerization techniques. RAFT polymerization, in particular, offers a versatile and robust method for synthesizing well-defined polymers from these sterically demanding monomers. By carefully selecting the monomer, initiator, and RAFT agent, and by meticulously controlling the reaction conditions, researchers can produce novel polymeric materials with tailored properties for a wide range of applications. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals venturing into this exciting area of polymer chemistry.

References

-

Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes - eScholarship@McGill. Available at: [Link]

-

Radical initiator - Wikipedia. Available at: [Link]

-

2.9: Radical Polymerization - Chemistry LibreTexts. Available at: [Link]

-

The Stages of Free Radical Polymerization. Available at: [Link]

-

Green perspective drives the renaissance of anionic diene polymerization - Gutenberg Open Science. Available at: [Link]

-

MALDI-TOF Mass Spectrometry as the Tool for the Identification of Features of Polymers Obtained by Inverse Vulcanization - MDPI. Available at: [Link]

-

Controlled polymerization of a cyclic diene prepared from the ring-closing metathesis of a naturally occurring monoterpene - PubMed. Available at: [Link]

-

Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions | Macromolecules - ACS Publications. Available at: [Link]

-

Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G. Available at: [Link]

-

Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions | Request PDF - ResearchGate. Available at: [Link]

-

Progress toward Polymerization Reaction Monitoring with Different Dienes: How Small Amounts of Dienes Affect ansa-Zirconocenes/Borate/Triisobutylaluminium Catalyst Systems - ResearchGate. Available at: [Link]

-

Green perspective drives the renaissance of anionic diene polymerization - RSC Publishing. Available at: [Link]

-

Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach | Journal of the American Chemical Society. Available at: [Link]

-

RAFT (co)polymerization of the conjugated diene monomers: butadiene, isoprene and chloroprene | Request PDF - ResearchGate. Available at: [Link]

-

Dienes such as isoprene and butadiene have long been used to impart rubbery character into polymeric materials, often by homopolymerization as blends with stiffer polymers or by copolymerization with other monomers. Available at: [Link]

-

Progress toward Polymerization Reaction Monitoring with Different Dienes: How Small Amounts of Dienes Affect ansa-Zirconocenes/Borate/Triisobutylaluminium Catalyst Systems - PMC. Available at: [Link]

-

MECHANISM OF DIENE POLYMERIZATION. Available at: [Link]

- WO2015003137A1 - Polymerization of diene monomers - Google Patents.

-

DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand - MDPI. Available at: [Link]

-

Challenges, Successes, and Opportunities in Investigating Novel Strategies for Polymer Synthesis - University of Wisconsin–Madison. Available at: [Link]

-

Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene - PMC. Available at: [Link]

-

Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers | Request PDF - ResearchGate. Available at: [Link]

-

Green Perspective Drives the Renaissance of Anionic Diene Polymerization - ResearchGate. Available at: [Link]

-

Electrochemically-Initiated RAFT Synthesis of Low Dispersity Multiblock Copolymers by Seeded Emulsion Polymerization - PMC. Available at: [Link]

-

RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions. Available at: [Link]

-

Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers - PMC. Available at: [Link]

-

Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol. Available at: [Link]

-

Catalysts for the Controlled Polymerization of Conjugated Dienes - MDPI. Available at: [Link]

-

Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

-

Reversible deactivation radical polymerization of bio-based dienes - ResearchGate. Available at: [Link]

-

A Renaissance in Living Cationic Polymerization | Chemical Reviews. Available at: [Link]

-

Nopadiene : A Pinene-Derived Cyclic Diene as a Styrene Substitute for Fully Biobased Thermoplastic Elastomers - KOPS. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing gelation during polyesterification of 2-isopropylidenepropane-1,3-diol

[1]

Topic: Preventing Gelation & Controlling Crosslinking Audience: Polymer Chemists, Process Engineers, R&D Scientists Status: Active Guide [v2.4]

Core Analysis: Why This Monomer Gels

The monomer 2-isopropylidenepropane-1,3-diol contains a sterically hindered, electron-rich exocyclic double bond (

The Gelation Triad:

-

Radical Coupling: Thermal auto-initiation of the double bond, especially if traces of oxygen or peroxides are present.

-

Acid-Catalyzed Etherification: The hydroxyl groups are in a pseudo-allylic position.[1] Strong acid catalysts can trigger ether formation, effectively increasing the monomer functionality (

), leading to a network. -

Ordelt Saturation (if using Maleic/Fumaric Acid): If you are reacting this diol with unsaturated acids, the diol's hydroxyls can add across the acid's double bond, creating a trifunctional branch point.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turns into a rubbery solid (gel) suddenly at 180°C. What happened?

Diagnosis: This is likely radical crosslinking .

Explanation: At

-

Inhibitor Cocktail: You must use a radical inhibitor before heating. A single inhibitor is often insufficient.

-

Protocol: Introduce 4-tert-butylcatechol (TBC) (200 ppm) combined with a phosphite antioxidant (e.g., Triphenyl phosphite , 500 ppm) to scavenge peroxides.[1]

Q2: The viscosity is increasing faster than predicted by the acid value. Is this micro-gelation?

Diagnosis: Yes, likely due to oxidative coupling or etherification . Explanation: If your catalyst is a strong Lewis acid (e.g., butyltin trichloride) or sulfonic acid, it may be catalyzing the reaction of the hydroxyl group with the double bond (hydroalkoxylation) or etherification between two diols. Solution:

-

Switch Catalysts: Move to neutral/mild catalysts like Titanium(IV) butoxide or Fascat 4100 (Butylstannoic acid) . Avoid p-TsOH or sulfuric acid.[1]

-

Temperature Limit: Cap your reaction temperature at 190°C . Do not push to 220°C as with standard neopentyl glycol.

Q3: I am using Hydroquinone (HQ), but it still gels. Why?

Diagnosis: The Anaerobic Failure. Explanation: Hydroquinone is an aerobic inhibitor; it requires dissolved oxygen to form the active quinone species. Standard polyesterification requires a nitrogen purge to prevent discoloration. Under nitrogen, HQ is ineffective. Solution:

-

Use Anaerobic Inhibitors: Switch to Phenothiazine or Copper Naphthenate , which function well in oxygen-free environments.[1]

-

Alternative: If you must use HQ, use a "lean air" sparge (95%

/ 5% Air), but this risks color formation.

The "Safe-Synthesis" Workflow

This protocol minimizes thermal stress on the isopropylidene group.[1]

Phase 1: The Charge & Inhibition

-

Load Reactor: Diol + Dicarboxylic Acid.

-

Inhibitor Addition (Crucial):

-

Add Phenothiazine (300 ppm) immediately.

-

Add Triphenyl Phosphite (500 ppm) to prevent color and peroxide formation.

-

-

Inerting: Spurge with

for 30 minutes before heating.

Phase 2: The Esterification Ramp

-

Ramp 1: Heat to 150°C over 1 hour. Hold until water evolution begins.

-

Ramp 2: Heat to 180°C slowly (10°C/30 min). Do not exceed 190°C.

-

Checkpoint: Monitor the reflux. If the column floods, reduce heat.

-

Phase 3: Vacuum & Finishing

-

Catalyst Addition: Once Acid Value (AV) < 50, add Titanium tetrabutoxide (100-300 ppm) .[1]

-

Vacuum Application: Apply vacuum gradually to remove residual water and drive MW buildup.

-

Warning: High vacuum can sublime the diol (B.P. is relatively low). Use a partial condenser if necessary.

-

-

Discharge: Cool rapidly to < 100°C before exposing to air to prevent oxidative crosslinking.

Inhibitor Selection Guide

| Inhibitor | Type | Recommended Conc.[2][3] | Best For... | Notes |

| Phenothiazine | Anaerobic Radical Scavenger | 200-500 ppm | Primary Choice. Works under | Can impart a slight green/yellow color. |

| 4-tert-Butylcatechol (TBC) | Radical Scavenger | 100-300 ppm | Clear resins.[1] | Effectiveness drops at >180°C; best used with a synergist. |

| Hydroquinone (HQ) | Aerobic Scavenger | 100-200 ppm | NOT RECOMMENDED for pure | Requires |

| Copper Naphthenate | Metal Salt | 10-50 ppm | High-temperature stability.[1] | Very potent; can cause discoloration (green tint). |

| Triphenyl Phosphite | Peroxide Decomposer | 500-1000 ppm | Color stability & preventing initiation.[1] | Use as a secondary stabilizer (co-inhibitor). |

Mechanistic Visualization

The following diagram illustrates the critical divergence between successful linear growth and the "Danger Zone" of gelation.

Figure 1: Reaction pathways showing the critical intervention of inhibitors to prevent radical-induced gelation during the high-temperature synthesis phase.[1]

References

-

Chanda, S., & Ramakrishnan, S. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers, 7(7), 1135-1144.[1] [1]

-

Eastman Chemical Company. (2022). Hydroquinone Inhibitors for Polymerization: Mechanism and Selection. ChemPoint Technical Library.

-

Winkler, M., et al. (2014). Synthesis and characterization of enzymatically cross-linked unsaturated polyester hydrogels. Journal of Materials Science, 49, 1123–1134. [1]

-

PubChem Database. (2025).[4] 2-(Propan-2-ylidene)propane-1,3-diol (CAS 2035-85-0) Compound Summary. National Library of Medicine. [1]

-

Skrifvars, M. (2020). Synthetic Modification and Characterization of Unsaturated Polyesters. University of Helsinki, Laboratory of Polymer Chemistry.

Technical Support Center: Citraconic-to-Mesaconic Isomerization Control

This guide functions as a specialized Technical Support Center for researchers working with citraconic anhydride and its derivatives. It addresses the critical challenge of preventing the thermodynamic slip from the kinetic cis-isomer (citraconic) to the stable trans-isomer (mesaconic) during diol functionalization or polyester synthesis.

Ticket ID: #ISO-CIT-001

Subject: Minimizing

The Core Directive: Understanding the Thermodynamic Trap

Before troubleshooting, you must understand why your reaction fights you. You are likely synthesizing a Citraconate Diol (e.g., for biodegradable crosslinkers) or hydrolyzing the anhydride.

-

The Goal: Citraconic derivative (Z-isomer, cis-methylbutenedioic).

-

The Threat: Mesaconic derivative (E-isomer, trans-methylbutenedioic).

-

The Driver: Mesaconic acid is thermodynamically more stable than citraconic acid (approx.

). The cis-isomer suffers from steric strain between the methyl group and the carboxylic acid/ester on the same side.

Any condition that allows the double bond to "unlock" (reversible protonation, radical attack, or high thermal energy) will inevitably drain your yield into the mesaconic "sink."

Isomerization Pathway Visualization

The following diagram illustrates the critical control points where isomerization occurs.

Figure 1: The isomerization pathway showing the irreversible thermodynamic slide from Citraconic (Green) to Mesaconic (Red) mediated by heat and acid.

Troubleshooting Guide & FAQs

This section addresses specific symptoms observed during synthesis.

Q1: "My NMR shows a new alkene signal shifting downfield. Is this the mesaconic isomer?"

Diagnosis: Yes, highly likely. Technical Explanation: The chemical environment of the alkene proton changes significantly between isomers due to the magnetic anisotropy of the carbonyl groups.

-

Citraconic (Z): The alkene proton is cis to a carbonyl and trans to a carbonyl. Typically appears around

5.8 – 6.0 ppm . -

Mesaconic (E): The alkene proton is often more deshielded due to the specific planar conformation, typically shifting to

6.6 – 6.8 ppm . Action: Integrate these two peaks to calculate your Isomerization Ratio (

Q2: "I am synthesizing Poly(glycerol citraconate) and the resin is turning opaque/crystalline."

Diagnosis: Mesaconic contamination. Technical Explanation: Citraconic derivatives are often amorphous liquids (or low-melting solids) due to the "kink" in the cis-chain preventing packing. Mesaconic derivatives are linear (trans) and pack efficiently, leading to crystallization and higher melting points (Citraconic Acid MP: ~91°C vs. Mesaconic Acid MP: ~204°C). Action: Check your esterification temperature. If you are using melt condensation above 140°C, you are thermally isomerizing the backbone. Switch to solution polymerization at lower temperatures (<110°C).

Q3: "Can I separate the mesaconic byproduct if it forms?"

Diagnosis: Difficult and inefficient. Technical Explanation: While their solubilities differ (Mesaconic is less soluble in water), separating them during a diol synthesis (where they are part of a polymer or oligomer) is practically impossible without hydrolyzing the product. Action: Prevention is the only viable strategy. Once the backbone isomerizes, the batch is usually compromised for applications requiring specific cross-linking geometries.

Optimized Experimental Protocols

These protocols are designed to minimize the activation energy available for the

Protocol A: Low-Temperature Ring Opening (Synthesis of Citraconate Mono-esters)

Use this when reacting Citraconic Anhydride with a Diol.

Rationale: The ring-opening of the anhydride is exothermic and fast. Isomerization is slow and endothermic. We exploit this kinetic difference.[1]

-

Setup: Flame-dry a 2-neck round bottom flask under

. -

Stoichiometry: Dissolve the Diol (1.0 equiv) in anhydrous THF or DCM. Add a mild base catalyst (Pyridine or DMAP, 0.1 equiv) only if necessary .

-

Note: Strong acids (p-TsOH) often used for esterification are forbidden here as they catalyze isomerization.

-

-

Addition: Cool the solution to 0°C . Dissolve Citraconic Anhydride (1.0 - 2.0 equiv) in the same solvent and add dropwise.

-

Reaction: Allow to warm to Room Temperature (25°C) . Do NOT reflux.

-

Checkpoint: Monitor by TLC or NMR. The reaction should be complete within 4-6 hours.

-

-

Workup: Wash with cold saturated

(rapidly) to remove unreacted acid, then brine. Dry over-

Critical: Do not let the crude product sit in acidic aqueous layers.

-

Protocol B: Data Comparison (Citraconic vs. Mesaconic)

Use this table to validate your product's integrity.

| Feature | Citraconic (Target) | Mesaconic (Avoid) |

| Geometry | Z (Cis) | E (Trans) |

| Acid MP | ~91°C | ~204°C |

| Anhydride State | Liquid (at RT) | Solid (forms Pseudo-anhydride) |

| Alkene | ||

| Reactivity | High (Steric strain) | Low (Stable) |

| Isomerization Risk | High (at >130°C or pH < 2) | Stable |

Decision Logic for Process Optimization

Use this logic flow to determine the safe operating window for your specific synthesis.

Figure 2: Decision matrix for evaluating isomerization risk in experimental design.

References

-

Shriner, R. L.; Ford, S. G.; Roll, L. J. (1931).[2] "Mesaconic Acid".[2][3][4][5][6][7] Organic Syntheses, Coll.[2][4][8] Vol. 2, p. 382. (Demonstrates the ease of acid-catalyzed isomerization).

-

Vaughan, W. R.; Milton, K. M. (1951). "Isomerization of Citraconic Anhydride". Journal of the American Chemical Society, 73(11). (Kinetics of thermal isomerization).

-

Pelech, R. et al. (2016). "Optimization of the Poly(glycerol citraconate) Synthesis". Polish Journal of Chemical Technology. (Modern application in diol/polyester synthesis avoiding isomerization).

-

Lohbeck, K. et al. (2000). "Maleic and Fumaric Acids".[2] Ullmann's Encyclopedia of Industrial Chemistry. (Fundamental thermodynamic data on cis/trans diacids).

Sources

- 1. pjsir.org [pjsir.org]

- 2. Citraconic acid - Wikipedia [en.wikipedia.org]

- 3. Mesaconic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Optimizing Catalyst Selection for 2-Isopropylidenepropane-1,3-diol Polycondensation

Welcome to the Technical Support Center dedicated to the successful polycondensation of 2-isopropylidenepropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental hurdles. Our focus is on providing in-depth, scientifically grounded advice to help you achieve optimal results in your polymerization reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the polycondensation of 2-isopropylidenepropane-1,3-diol, offering potential causes and actionable solutions.

Issue 1: Low Molecular Weight or Incomplete Polymerization

Symptoms: The resulting polymer has a low number-average molecular weight (Mn), appears as a viscous liquid or oligomer instead of a solid, and exhibits poor mechanical properties.

Potential Causes & Solutions:

-

Suboptimal Catalyst Choice: The steric hindrance of the isopropylidene group in 2-isopropylidenepropane-1,3-diol can impede the reaction. Standard catalysts may not be effective.

-

Solution: Consider using catalysts known to be effective for sterically hindered diols. Bismuth triflate (Bi(OTf)₃) has shown success in the polycondensation of hindered diols.[1] Organometallic catalysts such as tin-based compounds (e.g., dibutyltin oxide) or titanium-based catalysts (e.g., titanium isopropoxide) are also common choices for polyesterification.[2]

-

-

Imprecise Stoichiometry: An imbalance in the molar ratio of the diol and diacid monomers will limit the maximum achievable degree of polymerization.

-

Solution: Ensure a precise 1:1 stoichiometric ratio of the functional groups. Even a small excess of one monomer can significantly cap the chain growth.[3]

-

-

Insufficient Water Removal: Water is a byproduct of polycondensation and its presence can shift the reaction equilibrium backward, hindering polymer chain growth.

-

Solution: Employ efficient water removal techniques such as azeotropic distillation with a suitable solvent (e.g., toluene or xylene) or conduct the reaction under high vacuum, especially in the later stages.

-

-

Catalyst Deactivation: The water produced during the reaction can lead to the hydrolysis and deactivation of certain catalysts, particularly Lewis acidic metal catalysts.[4]

-

Solution: Select a water-tolerant catalyst or add the catalyst after an initial dehydration step. Some catalysts may also be protected by ligands that enhance their stability.

-

Issue 2: Gel Formation or Cross-Linking

Symptoms: The reaction mixture becomes an insoluble gel, indicating the formation of a cross-linked network instead of a linear polymer.

Potential Causes & Solutions:

-

Side Reactions of the Ketal Group: The isopropylidene ketal group, while generally stable, can undergo side reactions under harsh conditions, potentially leading to cross-linking.

-

Solution: Optimize reaction conditions to be milder. Avoid excessively high temperatures and strongly acidic catalysts that could promote ketal hydrolysis or other side reactions. The use of a milder, more selective catalyst is recommended.

-

-

Monomer Impurities: The presence of trifunctional impurities in either the diol or diacid monomer can act as cross-linking agents.

-

Solution: Ensure high purity of your 2-isopropylidenepropane-1,3-diol and the corresponding diacid monomer. Purification techniques such as distillation or recrystallization should be employed.

-

Issue 3: Polymer Discoloration

Symptoms: The final polymer product is yellow or brown instead of colorless.

Potential Causes & Solutions:

-

Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the polymer, leading to discoloration.

-

Solution: Optimize the reaction time and temperature. Use a more active catalyst that allows for polymerization at lower temperatures.

-

-

Catalyst-Induced Side Reactions: Some catalysts, particularly certain transition metal compounds, can promote side reactions that produce colored byproducts.

-

Solution: Screen different catalysts to identify one that minimizes discoloration. For instance, antimony compounds are known to sometimes cause discoloration in polyesters.[2] Consider using catalyst systems known for producing colorless polymers, such as certain tin or germanium compounds.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of catalyst for the polycondensation of a sterically hindered diol like 2-isopropylidenepropane-1,3-diol?

A1: Due to the steric bulk of the isopropylidene group, a catalyst that is both highly active and can accommodate a sterically demanding substrate is crucial. While common polyesterification catalysts like titanium alkoxides and tin compounds are a good starting point, you may find that catalysts with larger ionic radii or specific ligand environments perform better. Bismuth triflate has been reported to be effective for the polycondensation of sterically hindered diols.[1] It is advisable to conduct a catalyst screening study to determine the optimal choice for your specific reaction system.

Q2: How can I effectively screen for the best catalyst?

A2: A systematic approach is key. We recommend the following experimental protocol for catalyst screening:

Experimental Protocol: Catalyst Screening

-

Setup: Use parallel reaction vessels to ensure identical conditions.

-

Reactants: Use highly purified 2-isopropylidenepropane-1,3-diol and a diacid (e.g., adipic acid) in a precise 1:1 molar ratio.

-

Catalyst Loading: Add a consistent molar concentration of each catalyst to be tested (e.g., 0.1 mol%).

-

Reaction Conditions: Maintain a constant temperature (e.g., 180°C) and inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Take samples at regular intervals and analyze for molecular weight (e.g., by GPC/SEC), conversion (e.g., by titration of carboxylic acid end groups), and color.

-

Analysis: Compare the rate of polymerization, final molecular weight achieved, and color of the resulting polymer for each catalyst.

Q3: What are the critical reaction parameters to control during the polycondensation of 2-isopropylidenepropane-1,3-diol?

A3: Beyond catalyst selection, several parameters are critical:

-

Temperature: Must be high enough to ensure a sufficient reaction rate and keep the polymer molten, but not so high as to cause thermal degradation or side reactions of the ketal group.

-

Pressure: A high vacuum in the later stages of the reaction is essential to drive the equilibrium towards polymer formation by removing water and other volatile byproducts.

-

Stirring: Efficient stirring is necessary to ensure homogeneity and facilitate the removal of byproducts from the viscous polymer melt.

-

Monomer Purity: As with any polycondensation, the purity of the monomers is paramount to achieving high molecular weight.

Q4: Can the isopropylidene ketal group hydrolyze during the reaction, and what are the consequences?

A4: Yes, the isopropylidene ketal is susceptible to hydrolysis under acidic conditions, which can be present if an acid catalyst is used or if acidic impurities are present. Hydrolysis would regenerate glycerol, a trifunctional monomer, which would lead to branching and ultimately gelation of the polymer. Therefore, it is crucial to control the reaction conditions to minimize hydrolysis. This includes using catalysts that are not strongly acidic and ensuring all reactants and the reaction setup are dry.

Data Presentation

Table 1: Comparison of Potential Catalysts for 2-Isopropylidenepropane-1,3-diol Polycondensation

| Catalyst Type | Example | Advantages | Disadvantages |

| Tin-Based | Dibutyltin oxide (DBTO) | High activity, good for achieving high molecular weight. | Can sometimes lead to discoloration at high temperatures. |

| Titanium-Based | Titanium isopropoxide (TIS) | High activity, widely used in polyester synthesis. | Prone to hydrolysis and deactivation by water.[4] |

| Bismuth-Based | Bismuth(III) triflate (Bi(OTf)₃) | Effective for sterically hindered diols, can be used at lower temperatures.[1] | May require anhydrous conditions. |

| Brønsted Acids | p-Toluenesulfonic acid (pTSA) | Inexpensive and effective for some esterifications. | Can promote side reactions like etherification and hydrolysis of the ketal group. |

| Enzymatic | Lipases | Mild reaction conditions, high selectivity, avoids metal contamination. | Slower reaction rates, higher cost, potential for catalyst deactivation. |

Visualizations

Diagram 1: Proposed Reaction Mechanism for Acid-Catalyzed Polycondensation

Caption: Acid-catalyzed polycondensation mechanism.

Diagram 2: Catalyst Selection Workflow

Caption: Workflow for selecting the optimal catalyst.

References

- Jeeru, L. R., & Narayan, C. (2023).

- Robertson, et al. (Year). Direct synthesis of long chain polyesters from one monomer has been considered the goal, and polycondensation from linear 1,ω-diols was reported by Robertson et al. in the presence of ruthenium catalyst. Journal Name, Volume(Issue), Pages.

- (2016). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering.

- (Year).

- (Year). Acid-Functionalized Mesoporous Polymer-Catalyzed Acetalization of Glycerol to Solketal, a Potential Fuel Additive under Solvent-Free Conditions. Energy & Fuels.

- (Year). CATALYST SYSTEMS FOR POLYCONDENSATION REACTIONS.

- (Year). SOLKETAL.

- Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6-9.

- (2008).

- (Year). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid-Base Organocatalysts.

- (Year). Polyketal compounds, synthesis, and applications.

- (Year). Top: Reaction scheme representing the new acetal route and the carbonate route Bottom.

- (2026). 2,2-Dimethyl-1,3-dioxolane-4-methanol. ChemicalBook.

- (Year). Exchange Reactions of Poly(arylene ether ketone)

- (Year). Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde.

- (Year). Scheme for the formation of 2,2-dimethyl-1,3-dioxolan-4-yl methanol and...

- (Year). (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Sigma-Aldrich.

- (2023).

- (Year). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics.

- (Year). Two-step polycondensation reaction of bio-based poly (propylene...).

- (Year).

- (2023).

- (2021). Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences, 290, 01025.

- (Year). Polycondensation – Knowledge and References. Taylor & Francis.

- (2022).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DE60019638T2 - CATALYST SYSTEMS FOR POLYCONDENSATION REACTIONS - Google Patents [patents.google.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions [mdpi.com]

Technical Support Center: Mitigating Color Formation in Resins Containing 2-Isopropylidene-1,3-propanediol (Solketal)

<_ >

Welcome to the technical support center for resins incorporating 2-isopropylidene-1,3-propanediol, commonly known as solketal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent color formation in their experimental resins. Here, we delve into the root causes of discoloration and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is 2-isopropylidene-1,3-propanediol (solketal), and why is it used in my resin formulation?

2,2-Dimethyl-1,3-dioxolane-4-methanol, or solketal, is a protected form of glycerol.[1][2] Its primary role is often to act as a reactive diluent, a building block for polymer synthesis, or a solvent in various formulations, including paints, coatings, and resins.[3] The ketal group (isopropylidene) masks two hydroxyl groups of glycerol, reducing its viscosity and modifying its reactivity profile. This protection is reversible, which can be both a useful feature and a source of instability.

Q2: Why is my clear or light-colored resin turning yellow or brown over time?

The yellowing of resins is a complex issue stemming from the degradation of the polymer matrix or its components.[4] For resins containing solketal, discoloration is typically linked to several key factors:

-

Oxidation: Exposure to air, especially when combined with heat or UV light, can initiate oxidative degradation.[5][6][7] This process can create chromophores—chemical groups that absorb light in the visible spectrum, leading to a yellowish appearance.[8][9]

-

Ketal Hydrolysis: The isopropylidene group on solketal is a ketal, which is susceptible to hydrolysis (cleavage by water), particularly under acidic conditions.[10][11] This reaction, which is the reverse of the solketal synthesis reaction, regenerates glycerol and acetone.[12] These degradation products, or subsequent side reactions, can contribute to color formation.

-

Impurities: Trace impurities in the solketal raw material or other resin components can act as catalysts for degradation pathways.[8][13] Common culprits include residual catalysts from synthesis, water, salts (like NaCl), and unreacted starting materials.[13][14]

-

Thermal Stress: High temperatures during processing or storage can accelerate both oxidation and hydrolysis, leading to faster color development.[6][7]